4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Übersicht

Beschreibung

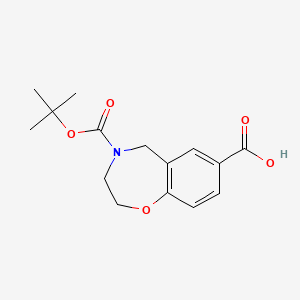

4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a benzoxazepine ring system substituted with a tert-butoxycarbonyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid typically involves multiple steps:

Formation of the Benzoxazepine Ring: The initial step involves the formation of the benzoxazepine ring. This can be achieved through a cyclization reaction of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.

Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.

Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation of the benzoxazepine intermediate using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazepine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoroacetic acid in dichloromethane.

Major Products

Oxidation: Oxidized derivatives of the benzoxazepine ring.

Reduction: Alcohol derivatives of the carboxylic acid group.

Substitution: Free amine after removal of the Boc group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds related to the benzoxazepine structure exhibit promising anticancer properties. The design of inhibitors targeting specific enzymes involved in cancer progression has been a focus of research. For instance, derivatives of benzoxazepines have been shown to inhibit human farnesyltransferase, an enzyme implicated in the post-translational modification of proteins that play critical roles in cancer cell proliferation and survival .

Neuropharmacological Applications

Benzoxazepines have also been explored for their neuropharmacological effects. Research has demonstrated that certain derivatives can act as modulators of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. The structural features of 4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid may contribute to its ability to interact with various receptor sites in the brain .

Drug Development

Synthetic Pathways

The synthesis of this compound often involves complex synthetic pathways that can yield various derivatives with enhanced biological activity. For example, the introduction of different substituents at specific positions on the benzoxazepine core can significantly alter the pharmacological profile of the resulting compounds. This flexibility makes it a valuable scaffold for drug discovery programs aimed at developing novel therapeutic agents .

Prodrug Formulation

The tert-butoxycarbonyl (Boc) protecting group is commonly used to enhance the solubility and stability of pharmaceutical compounds. In the case of this compound, the Boc group can facilitate oral bioavailability by improving the compound's pharmacokinetic properties. This aspect is crucial for developing effective prodrugs that can be converted into active forms within the body .

Chemical Intermediate

Versatile Building Block

Due to its unique structural characteristics, this compound serves as a versatile building block in organic synthesis. It can be used to create a variety of complex molecules through further functionalization reactions. This versatility is particularly valuable in academic and industrial research settings where novel compounds are required for various applications .

Case Studies

-

Inhibitors of Farnesyltransferase

- A study highlighted the design and synthesis of potent inhibitors based on modified benzoxazepines targeting farnesyltransferase. These inhibitors demonstrated significant cytotoxicity against cancer cell lines and provided insights into structure-activity relationships that could guide future drug development efforts .

- Neuroactive Compounds

Wirkmechanismus

The mechanism of action of 4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The benzoxazepine ring can engage in π-π interactions, hydrogen bonding, and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.

Uniqueness

The presence of both the tert-butoxycarbonyl group and the carboxylic acid group in 4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid makes it unique. This combination allows for selective protection and deprotection strategies in synthetic chemistry, providing a versatile platform for further functionalization.

Biologische Aktivität

4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid (commonly referred to as TBZCA) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₅H₁₉NO₅

- Molecular Weight : 293.32 g/mol

- CAS Number : 1142210-79-4

- Physical Form : White to off-white powder

Synthesis

The synthesis of TBZCA typically involves the reaction of appropriate benzoxazepine derivatives with tert-butoxycarbonyl (Boc) protection strategies. The detailed synthetic pathways can vary based on the substituents and desired biological activity.

Antibacterial Activity

Research has indicated that compounds similar to TBZCA exhibit significant antibacterial properties. For instance, a study on derivatives of thiazolidine-4-carboxylic acids highlighted their effectiveness against various bacterial strains:

| Compound | Bacterial Strain | IC50 (µg/mL) |

|---|---|---|

| Compound A | Pseudomonas aeruginosa | 0.195 |

| Compound B | Staphylococcus aureus | 0.210 |

While specific data on TBZCA is limited, its structural similarities suggest potential antibacterial activity that warrants further investigation .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of related compounds against amyloid-beta (Aβ) toxicity in models of Alzheimer's disease. For example, a compound identified as M4 demonstrated the ability to inhibit Aβ aggregation and protect astrocytes from oxidative stress:

- In Vitro Studies : M4 showed improved cell viability in astrocytes exposed to Aβ.

- In Vivo Studies : The compound exhibited moderate protective effects against cognitive decline induced by scopolamine.

These findings suggest that TBZCA may also offer neuroprotective benefits, potentially acting through similar mechanisms .

Structure-Activity Relationships (SAR)

Understanding the SAR of TBZCA is crucial for optimizing its biological activity. The presence of the tert-butoxycarbonyl group is believed to enhance lipophilicity and cellular uptake, which are vital for its antibacterial and neuroprotective effects. Modifications at the benzoxazepine core could lead to improved efficacy and selectivity against target pathogens or cellular pathways.

Case Studies

- Antibacterial Efficacy : A study involving a series of thiazolidine derivatives demonstrated that modifications in the functional groups significantly influenced antibacterial potency. Compounds with electron-withdrawing groups showed enhanced activity against Gram-positive and Gram-negative bacteria .

- Neuroprotection in Alzheimer's Models : In a model assessing the effects of Aβ on astrocytes, M4 was shown to reduce oxidative stress markers significantly. This study highlights the potential of benzoxazepine derivatives like TBZCA in neurodegenerative disease contexts .

Eigenschaften

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-6-7-20-12-5-4-10(13(17)18)8-11(12)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHOQJKFXSQKPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142210-79-4 | |

| Record name | 4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.